molecular formula C6H8O2 B078909 Ethyl 2,3-butadienoate CAS No. 14369-81-4

Ethyl 2,3-butadienoate

Cat. No.: B078909
CAS No.: 14369-81-4
M. Wt: 112.13 g/mol
InChI Key: GLSUOACRAMLJIW-UHFFFAOYSA-N
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Description

Ethyl 2,3-butadienoate, also known as ethyl allenecarboxylate, is an α-allenic ester with the molecular formula C6H8O2. This compound is characterized by its unique structure, featuring a conjugated diene system and an ester functional group. It is a colorless to light yellow liquid with a boiling point of approximately 80°C at 60 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-butadienoate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, this compound can be produced via the aldol condensation of this compound with aldehydes. For instance, a typical procedure involves adding this compound to a solution of butyl lithium in hexane at -92°C, followed by the addition of an aldehyde like heptanal. The mixture is then stirred and neutralized with hydrochloric acid before extracting the organic materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-butadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Phenylidenemalononitrile, bifunctional N-acyl aminophosphines, room temperature.

    Substitution: N-tosylated imines, DABCO or DMAP, room temperature.

Major Products:

Scientific Research Applications

Ethyl 2,3-butadienoate has diverse applications in scientific research:

Properties

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUOACRAMLJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398955
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14369-81-4
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-Butadienoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl 2,3-butadienoate?

A1: this compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q2: How does this compound participate in phosphine-catalyzed reactions?

A2: this compound acts as an electrophile in phosphine-catalyzed reactions. For instance, it readily undergoes [3 + 2] cycloaddition with electron-deficient olefins like exo-methylenecycles in the presence of triphenylphosphine, leading to the formation of spirocycles. [, ]

Q3: What is unique about this compound's reactivity in phosphine-catalyzed reactions with azomethine imines?

A3: this compound showcases remarkable versatility in its reactions with azomethine imines under phosphine catalysis. Depending on the allenoate structure, it can participate in [3+2], [3+3], [4+3], and even [3+2+3] annulations. This allows for the synthesis of a diverse range of dinitrogen-fused heterocycles, showcasing the broad utility of this allene in phosphine catalysis. []

Q4: Can you provide an example of an unexpected regioselectivity observed with this compound in gold catalysis?

A4: In the presence of a gold(I) silyl complex like (Ph3P)Au-SiPh3, this compound undergoes insertion with the terminal, non-activated C=C double bond instead of the expected internal one. This unusual selectivity stems from a subsequent isomerization involving a gold/silicon exchange process. []

Q5: How does the choice of Lewis base catalyst influence the reaction outcome with this compound?

A5: The choice of Lewis base catalyst significantly influences the regio- and stereoselectivity of reactions involving this compound. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes [4+2] cycloadditions with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones. In contrast, using tributylphosphine (Bu3P) as the catalyst favors [3+2] cycloadditions, producing cyclopenten-fused chromen-2-ones. []

Q6: How does this compound react with aldehydes?

A6: this compound reacts with aldehydes in the presence of bases like DABCO to yield 3-hydroxy-2-vinylidenealkanoates. The reaction proceeds through an aldol condensation mechanism. [, ]

Q7: What is the role of butyllithium in reactions involving this compound and aldehydes?

A7: Butyllithium can act as a base in reactions with this compound and aldehydes. It promotes the formation of 3-hydroxy-2-vinylidenealkanoates at low temperatures and can be used in a one-pot synthesis of enyne compounds. []

Q8: Can this compound be used in multicomponent reactions?

A8: Yes, this compound participates in catalyst-free multicomponent cycloadditions with isocyanides and isatylidene malononitriles. This reaction affords spirocyclic oxindoles with high regioselectivity and can even be expanded to a four-component reaction by incorporating water, demonstrating its versatility in complex molecule synthesis. []

Q9: Are there palladium-catalyzed reactions utilizing this compound?

A9: Yes, palladium catalysis enables a regioselective bisfunctionalization of this compound. This three-component coupling with boronic acids and aldehydes yields α,β-unsaturated δ-lactones with high chemo-, regio-, and diastereoselectivity. []

Q10: How does the steric bulk of the ester group in allenoates affect the regioselectivity in phosphine-catalyzed [3+2] cycloadditions?

A10: Increasing the steric bulk of the ester group in allenoates significantly improves the regioselectivity of phosphine-catalyzed [3+2] cycloadditions with active exo-methylenecycles. For example, switching from this compound to its tert-butyl ester enhances the reaction's regioselectivity, highlighting the importance of steric factors in these transformations. [, ]

Q11: How do structural modifications of flavonoids with this compound affect their anticancer activity?

A11: Introducing this compound to flavonoids via C(sp2)-O bond formation and alkenylation can significantly impact their anticancer properties. Specifically, substitutions at the 7-position of flavonoids enhance cytotoxicity in several cancer cell lines, suggesting a structure-activity relationship. []

Q12: What computational methods help understand the reaction mechanisms involving this compound?

A12: Density Functional Theory (DFT) calculations provide valuable insights into the mechanisms of reactions involving this compound. For example, DFT studies were employed to elucidate the regioselective nature of the [3+2] cyclization reaction between 2-arylidene-1,3-indandiones and this compound catalyzed by triphenylphosphine. []

Q13: How does ruthenium(0) complex interact with this compound in a stoichiometric reaction?

A13: In a stoichiometric reaction, a ruthenium(0) complex containing both a 1,3-diene and this compound undergoes a selective C-C bond formation. This reaction highlights the ability of the ruthenium(0) complex to distinguish between different π planes and prostereogenic faces of the reacting molecules, showcasing its potential in stereoselective synthesis. []

Q14: Can this compound be used in the synthesis of cyclobutylideneacetic esters?

A14: Yes, aluminum chloride promotes a [2+2] cycloaddition reaction between this compound and olefins, providing a route to synthesize cyclobutylideneacetic esters. [, ]

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